P-Phenylphosphonic diamide

概要

説明

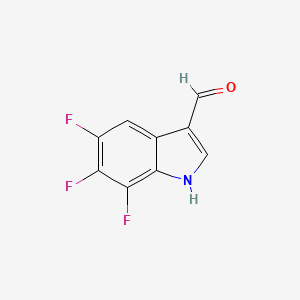

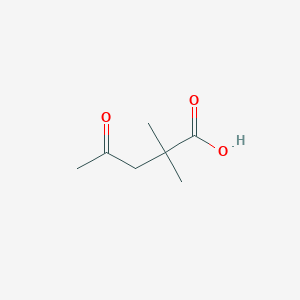

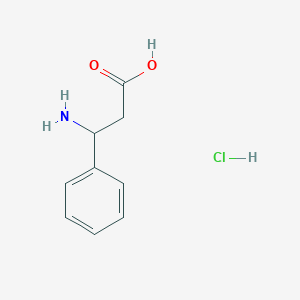

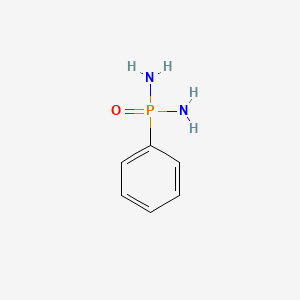

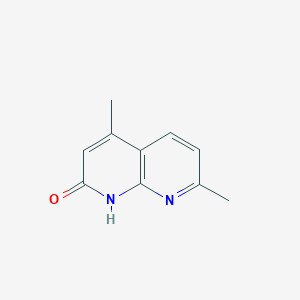

P-Phenylphosphonic diamide is a chemical compound with the molecular formula C6H9N2OP . It has an average mass of 156.122 Da and a monoisotopic mass of 156.045242 Da .

Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, a related compound, triethylamine phenylphosphonate (TEAP), was synthesized through an acid–base neutralization reaction between trimethylamine and phenylphosphonic acid .Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 316.6±25.0 °C at 760 mmHg, and a flash point of 145.3±23.2 °C . It has 3 H bond acceptors, 4 H bond donors, and 1 freely rotating bond .科学的研究の応用

Polymer Chemistry

- Reactivity and Applications in Polymeric Materials : Poly(P-phenylphosphonic imide), a derivative of P-Phenylphosphonic diamide, exhibits reactivity with compounds containing reactive hydrogen atoms. This characteristic provides routes to prepare various P-phenylphosphonic diamides and related compounds, potentially useful in polymer chemistry (Shaw & Ogawa, 1970).

Materials Science

- Flame Retardancy in Epoxy Resin Coatings : this compound derivatives have been used as curing and flame-retarding agents for epoxy resin coatings. These compounds enhance both the crosslinking process and flame retardancy, contributing to the development of fire-resistant materials (Jirasutsakul, Paosawatyanyong, & Bhanthumnavin, 2013).

Synthesis and Characterization

- Synthesis Methods and Optimization : The synthesis process of phenylphosphonic diamide from phenylphosphonic dichloride and ammonia has been studied, focusing on optimizing reaction conditions to improve yield (Nie Tian-ming, 2008).

- Structural Analysis and Tautomerism : A new phosphonic diamide containing thiazolyl rings was synthesized and characterized. Its structural and conformational properties were analyzed, contributing to the understanding of tautomerism in such compounds (Gholivand, Farshadian, Erben, & Védova, 2010).

Catalytic Applications

- Catalysis in Organic Synthesis : Phenylphosphonic acid, closely related to this compound, has been used as an efficient and recyclable catalyst in the synthesis of α-aminophosphonates. This highlights its potential in promoting environmentally friendly and efficient chemical reactions (Bedolla-Medrano, Hernández-Fernández, & Ordóñez, 2014).

Advanced Materials

- Enhancement of Thermal Stability : The use of this compound derivatives in curing epoxy resins leads to materials with enhanced thermal stability. This is particularly significant for applications requiring materials that can withstand high temperatures (Kuo, Wang, Chen, & Chen, 2001).

Safety and Hazards

作用機序

Target of Action

P-Phenylphosphonic diamide, also known as (diaminophosphoryl)benzene, primarily targets β-class carbonic anhydrases (CAs) . Carbonic anhydrases are metalloenzymes found in various organisms, including bacteria, fungi, and protozoa . They play a crucial role in regulating pH and fluid balance .

Mode of Action

This compound acts as an inhibitor of β-class carbonic anhydrases . It binds to the active site of these enzymes, preventing them from catalyzing the conversion of carbon dioxide to bicarbonate and protons . This inhibition disrupts the normal physiological functions of the organisms, leading to an impairment of their growth and virulence .

Biochemical Pathways

The inhibition of carbonic anhydrases by this compound affects several biochemical pathways. Carbonic anhydrases are involved in various physiological processes, including respiration, electrolyte secretion, and pH regulation . By inhibiting these enzymes, this compound disrupts these processes, leading to detrimental effects on the organisms .

Result of Action

The primary result of this compound’s action is the inhibition of β-class carbonic anhydrases, leading to an impairment of the growth and virulence of various organisms, including bacteria, fungi, and protozoa . This makes this compound a potential candidate for the development of new anti-infectives .

特性

IUPAC Name |

diaminophosphorylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N2OP/c7-10(8,9)6-4-2-1-3-5-6/h1-5H,(H4,7,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIZHJVYZJFWGHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N2OP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197026 | |

| Record name | Phosphonic diamide, P-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4707-88-4 | |

| Record name | P-Phenylphosphonic diamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4707-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonic diamide, P-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004707884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenephosphonamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=250 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonic diamide, P-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does P-Phenylphosphonic diamide react with other compounds?

A1: this compound exhibits reactivity with compounds containing reactive hydrogen atoms due to the labile nature of the P-N bond. [] This reactivity enables the synthesis of various P-phenylphosphonic diamides, phosphonamidates, and other derivatives through substitution reactions. For instance, reacting the diamide with an alcohol (ROH) can yield a phosphonamidate with the structure PhP(O)(NH2)(OR). []

Q2: How do structural modifications of this compound derivatives influence their properties?

A3: Introducing different substituents on the nitrogen atoms of this compound significantly affects the properties of the resulting compounds. Research shows that using bulkier substituents, like butyl or benzyl groups, increases the curing temperature required for epoxy resins cured with these modified diamides. [] Interestingly, incorporating a phenoxy group instead of a phenyl group in the backbone, despite having lower phosphorus content, significantly improves the thermal stability of the cured epoxy, as evidenced by higher residual weight at 800°C and a higher temperature for 10% weight loss. []

Q3: Are there any known methods for analyzing and characterizing this compound and its derivatives?

A4: Various spectroscopic techniques are employed to characterize this compound and its derivatives. These include Fourier-transform infrared spectroscopy (FTIR), 1H Nuclear Magnetic Resonance (NMR), and 31P NMR. [] These techniques provide valuable information about the compound's structure, bonding, and purity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Sodium;[(2R,3S,4R,5R,6S)-5-acetamido-3,4-dihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methyl sulfate](/img/structure/B3267811.png)